Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-6-carboxylate
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Overview
Description
Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-6-carboxylate is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by its fused-ring system, which results from the fusion of two pyridine rings through adjacent carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-6-carboxylate typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-methylpiperidin-4-one with carbon disulfide, malononitrile, and triethylamine can yield substituted tetrahydro-1H-thieno[3,4-c]pyridine-4-carbonitrile, which can be further transformed into the desired naphthyridine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthyridine oxides, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: It has been investigated for its anticancer, antiviral, and antimicrobial activities.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-6-carboxylate involves its interaction with specific molecular targets. For instance, its derivatives can inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound can modulate receptor functions by interacting with receptor binding sites, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridine: Another member of the naphthyridine family with similar pharmacological activities.
1,8-Naphthyridine: Known for its use in the synthesis of various bioactive compounds.
2,7-Naphthyridine: Exhibits unique properties due to the different arrangement of nitrogen atoms in the ring system.
Uniqueness
Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-6-carboxylate is unique due to its specific substitution pattern and the resulting pharmacological activities. Its derivatives have shown promising results in various biological assays, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C10H12N2O2 |
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Molecular Weight |
192.21 g/mol |
IUPAC Name |
methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-6-carboxylate |
InChI |
InChI=1S/C10H12N2O2/c1-14-10(13)8-5-7-3-2-4-11-9(7)6-12-8/h2-4,8,12H,5-6H2,1H3 |
InChI Key |
APVPRGUJMBWHCG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2=C(CN1)N=CC=C2 |
Origin of Product |
United States |
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